Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate
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Overview
Description
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound with a complex structure, primarily used in scientific research and industrial applications. This compound is known for its unique properties and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate typically involves multiple steps, starting with the reaction of (2R)-2-aminopentanoic acid with benzyloxycarbonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to develop new drugs, pesticides, and other chemical products.
Mechanism of Action
The mechanism by which Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can lead to the modulation of enzyme activity, inhibition of receptor binding, or alteration of cellular processes.
Comparison with Similar Compounds
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate is structurally similar to other amino acid derivatives and esters.
This compound: is unique in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and applications.
Uniqueness:
The presence of the benzyloxycarbonyl group provides protection for the amino group, making it a valuable intermediate in peptide synthesis.
Its stereochemistry allows for selective reactions and the formation of specific enantiomers, which is crucial in pharmaceutical applications.
Properties
IUPAC Name |
methyl (2R)-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)18-2)15-14(17)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,15,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVOBSFGSGXXAD-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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